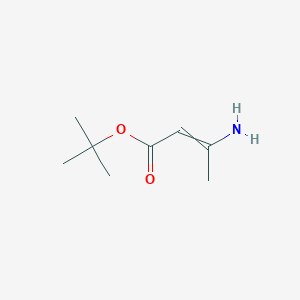

Tert-butyl 3-aminobut-2-enoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-aminobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(9)5-7(10)11-8(2,3)4/h5H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCJOQNCHBIAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339738 | |

| Record name | tert-Butyl 3-aminobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14205-43-7 | |

| Record name | tert-Butyl 3-aminobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of Tert Butyl 3 Aminobut 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of tert-butyl 3-aminobut-2-enoate. Analysis of ¹H and ¹³C NMR spectra, along with multidimensional techniques, provides unambiguous assignment of all atoms and insight into the molecule's geometry.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of tert-butyl 3-aminobut-2-enoate in deuterated chloroform (B151607) (CDCl₃) typically displays distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group gives rise to a characteristic sharp singlet, integrating to nine protons. The methyl group attached to the double bond also appears as a singlet. The vinyl proton and the amine protons exhibit signals whose chemical shifts are influenced by the electronic environment and potential hydrogen bonding.

The presence of the amino group and the double bond can lead to the existence of (Z) and (E) isomers, which can often be distinguished by their ¹H NMR spectra. In the (Z)-isomer, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen is possible, which can affect the chemical shifts of the NH and vinyl protons.

Table 1: Representative ¹H NMR Spectral Data for Tert-butyl 3-aminobut-2-enoate in CDCl₃

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| tert-Butyl (C(CH₃)₃) | ~1.46 | Singlet | 9H |

| Methyl (CH₃) | ~1.92 | Singlet | 3H |

| Vinyl (=CH) | ~4.43 | Singlet | 1H |

| Amine (NH₂) | ~8.59 | Broad Singlet | 2H |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in tert-butyl 3-aminobut-2-enoate gives a distinct signal. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The two carbons of the C=C double bond also have characteristic chemical shifts, as do the carbons of the tert-butyl and methyl groups.

Table 2: Representative ¹³C NMR Spectral Data for Tert-butyl 3-aminobut-2-enoate in CDCl₃

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | ~170 |

| Vinylic (C-NH₂) | ~160 |

| Vinylic (C-H) | ~83 |

| Quaternary (C(CH₃)₃) | ~78 |

| tert-Butyl (C(CH₃)₃) | ~28 |

| Methyl (CH₃) | ~19 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for definitive assignments.

COSY would reveal proton-proton couplings, for instance, confirming the connectivity between protons on adjacent carbons if any were present.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons like the carbonyl and the tert-butyl quaternary carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of tert-butyl 3-aminobut-2-enoate showcases characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine are typically observed as one or two bands in the region of 3200-3400 cm⁻¹. The C=O stretching of the ester group gives a strong absorption band around 1650-1700 cm⁻¹. The C=C double bond stretch is also found in the 1600-1650 cm⁻¹ region. Bending vibrations for the N-H and C-H bonds appear at lower frequencies.

Table 3: Key IR Absorption Bands for Tert-butyl 3-aminobut-2-enoate

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3200 - 3400 | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Ester) | ~1660 | Strong |

| C=C Stretch (Alkene) | ~1610 | Medium |

| N-H Bend (Amine) | ~1560 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds, such as the C=C bond in this molecule. The C=C stretching vibration would be expected to produce a strong signal in the Raman spectrum.

Detailed experimental Raman spectroscopic data for tert-butyl 3-aminobut-2-enoate is not widely available in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This extended π-system is responsible for the compound's absorption in the UV region. The primary electronic transition observed is a π → π* transition, which is characteristic of conjugated systems. Theoretical studies on related aminoenoates, often employing Time-Dependent Density Functional Theory (TD-DFT), have been used to predict the absorption maxima (λmax). For analogous compounds like ethyl (Z)-3-aminobut-2-enoate, UV-Vis spectra have been recorded and analyzed, showing strong absorption bands that are influenced by the solvent environment. It is anticipated that tert-butyl 3-aminobut-2-enoate would exhibit similar absorption characteristics.

Table 1: Predicted UV-Vis Spectroscopic Data for Tert-butyl 3-aminobut-2-enoate Note: Data is inferred from theoretical studies and experimental data of analogous compounds.

| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) | Solvent |

|---|---|---|---|

| π → π* | ~280-300 | High | Ethanol/Methanol (B129727) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of tert-butyl 3-aminobut-2-enoate. The nominal molecular weight of the compound (C8H15NO2) is 157.21 g/mol . High-resolution mass spectrometry offers the precise mass, allowing for unambiguous determination of the elemental composition.

While a detailed fragmentation analysis for the parent compound is not extensively documented, HRMS data for various N-substituted derivatives of tert-butyl 3-aminobut-2-enoate have been reported. For instance, in studies involving the synthesis of more complex molecules, the tert-butyl 3-aminobut-2-enoate moiety is a common building block, and its presence is confirmed by the accurate mass of the resulting products. For the parent compound, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 158.1176. Common fragmentation pathways would likely involve the loss of the tert-butyl group (C4H9), a characteristic fragmentation for tert-butyl esters, leading to a prominent ion.

Table 2: HRMS Data for Tert-butyl 3-aminobut-2-enoate and a Representative Derivative Note: Data for the parent compound is predicted based on its chemical formula. Derivative data is from experimental findings.

| Compound | Formula | Adduct | Calculated m/z | Found m/z |

|---|---|---|---|---|

| Tert-butyl 3-aminobut-2-enoate | C8H15NO2 | [M+H]⁺ | 158.1176 | Not Available |

| (E)-tert-Butyl 3-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)but-2-enoate | C16H25NO4 | [M+Na]⁺ | 318.1676 | 318.1666 |

X-ray Crystallography for Solid-State Molecular Structure

The solid-state structure of tert-butyl 3-aminobut-2-enoate, particularly the (Z)-isomer, has been noted as a low-melting, crystalline white solid. core.ac.uk While a complete crystal structure determination for the parent compound is not published, X-ray crystallography has been extensively used to elucidate the structures of closely related compounds and derivatives. These studies reveal important details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For instance, crystal structures of various substituted enamines and products derived from tert-butyl 3-aminobut-2-enoate confirm the planarity of the enamine backbone and the presence of intramolecular hydrogen bonds between the amino group and the carbonyl oxygen. core.ac.uk This intramolecular hydrogen bonding is a key feature influencing the conformation and reactivity of the molecule. In the solid state, it is expected that tert-butyl 3-aminobut-2-enoate molecules would engage in intermolecular hydrogen bonding, forming supramolecular assemblies. The bulky tert-butyl group would also play a significant role in the crystal packing.

Table 3: Crystallographic Data for a Structurally Related Compound Note: As a direct crystal structure for tert-butyl 3-aminobut-2-enoate is not available, data for a related enamine structure is provided for illustrative purposes.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Hydrogen Bonding | N-H···O (intramolecular) |

Computational and Theoretical Investigations of Tert Butyl 3 Aminobut 2 Enoate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are instrumental in providing a deep understanding of the molecular and electronic properties of tert-butyl 3-aminobut-2-enoate. DFT, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, is a commonly employed method for this class of compounds, offering a good balance between accuracy and computational cost. lumenlearning.comresearchgate.net

Molecular Geometry Optimization

The optimization of the molecular geometry of tert-butyl 3-aminobut-2-enoate using DFT calculations reveals a structure that is nearly planar. This planarity is a consequence of the delocalized π-electron system and the stabilizing effect of a strong intramolecular hydrogen bond (IHB) between the amino group (N-H) and the carbonyl oxygen (C=O).

Below is a table of typical optimized geometric parameters for the core structure of enaminones, derived from DFT B3LYP/6-311++G(d,p) calculations on analogous molecules.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.25 - 1.26 | O=C-C | 120 - 122 |

| C-O(tBu) | 1.35 - 1.37 | C-C=C | 123 - 125 |

| C-C | 1.43 - 1.45 | C=C-N | 128 - 130 |

| C=C | 1.37 - 1.39 | C-N-H | 118 - 120 |

| C-N | 1.33 - 1.34 | N-H···O | 145 - 150 |

| N-H | 1.01 - 1.02 | ||

| H···O | 1.80 - 1.85 |

Note: These values are representative and based on studies of closely related enamino esters.

Conformational Analysis and Energetic Stability of Isomers

Conformational analysis investigates the different spatial arrangements of atoms (conformers) and their relative energies. For tert-butyl 3-aminobut-2-enoate, the most significant conformational aspect is the rotation around the C-O and C-N bonds.

However, the (Z)-isomer, which allows for the formation of the intramolecular hydrogen bond, is overwhelmingly more stable than the (E)-isomer, where the amino and ester groups are on opposite sides of the C=C bond and cannot form a hydrogen bond. The energy difference is substantial, making the (Z)-isomer the only one populated at room temperature.

Within the stable (Z)-isomer, further conformational freedom exists, primarily concerning the orientation of the bulky tert-butyl group. Due to the significant steric hindrance imposed by the tert-butyl group, it is expected to adopt a conformation that minimizes interactions with the rest of the molecule. lumenlearning.com Computational studies on similar structures with tert-butyl substitutions have shown that they often possess only one stable theoretical conformation, as other arrangements are energetically unfavorable. researchgate.net The large size of the tert-butyl group restricts rotation, leading to a well-defined, low-energy state. lumenlearning.com

Intramolecular Hydrogen Bonding (IHB) Strength and Nature

The nature and strength of the N-H···O=C intramolecular hydrogen bond are critical to the stability and electronic structure of tert-butyl 3-aminobut-2-enoate. This interaction is a type of Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond strength is enhanced by π-electron delocalization within the six-membered ring.

The strength of the IHB can be quantified using several computational methods:

Energy Difference: The IHB energy can be estimated by calculating the energy difference between the optimized (Z)-isomer and a hypothetical open conformer where the N-H group is rotated 180° away from the carbonyl oxygen. ruc.dk

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) between the hydrogen atom and the oxygen acceptor. Higher electron density at the BCP indicates a stronger bond. ruc.dk

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into the donor-acceptor interactions that constitute the hydrogen bond. The primary interaction is the delocalization of electron density from a lone pair of the carbonyl oxygen atom (LP(O)) to the antibonding orbital of the N-H bond (σ*N-H). The stabilization energy (E(2)) associated with this interaction is a direct measure of the IHB strength. researchgate.net For analogous enaminones, these E(2) values can range from 5 to 9 kcal/mol, indicating a significant and strong hydrogen bond. researchgate.net

The steric bulk of substituents can influence IHB strength. In some systems, bulkier groups like tert-butyl can lead to a shorter distance between the donor and acceptor atoms, thereby strengthening the hydrogen bond. ruc.dk

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of tert-butyl 3-aminobut-2-enoate are best described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap) are key determinants of the molecule's chemical reactivity, kinetic stability, and electronic transition properties.

HOMO: The HOMO is typically associated with the ability to donate electrons. For tert-butyl 3-aminobut-2-enoate, the HOMO is expected to be a π-orbital with significant contributions from the p-orbital of the nitrogen atom and the C=C double bond, reflecting the electron-rich nature of the enamine moiety.

LUMO: The LUMO is associated with the ability to accept electrons. The LUMO is anticipated to be a π*-antibonding orbital concentrated over the α,β-unsaturated ester portion of the molecule (O=C-C=C).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies on similar molecules allow for the precise calculation of these orbital energies and the resulting gap. researchgate.net

| Orbital | Typical Energy Range (eV) | Description |

| HOMO | -5.5 to -6.5 | π-orbital, localized on the enamine system |

| LUMO | -0.5 to -1.5 | π*-orbital, localized on the unsaturated ester system |

| ΔE (Gap) | 4.5 to 5.5 | Determines reactivity and electronic transitions |

Note: These energy values are representative and based on DFT calculations for analogous compounds.

Prediction and Correlation of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can then be correlated with experimental data to validate the theoretical model and confirm the molecular structure.

Calculated NMR Chemical Shifts and Comparison with Experimental Data

The calculation of nuclear magnetic resonance (NMR) chemical shifts is a powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for these calculations, often used in conjunction with a functional like B3LYP and a basis set such as 6-311++G(d,p). mdpi.comnih.govruc.dk

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for tert-butyl 3-aminobut-2-enoate. These predicted values are then typically scaled using a linear regression analysis against experimental data for a set of known compounds to improve accuracy. The correlation between the calculated and experimental chemical shifts for related enamino esters is generally excellent, often with a correlation coefficient (R²) greater than 0.99. mdpi.comnih.gov

This strong correlation allows for the unambiguous assignment of experimental spectra and provides confidence in the computationally derived molecular structure. For instance, the chemical shift of the N-H proton is particularly sensitive to the strength of the intramolecular hydrogen bond. A strong IHB deshields the proton, leading to a higher chemical shift (downfield) in the ¹H NMR spectrum. Similarly, the ¹³C chemical shifts of the carbons within the delocalized six-membered ring are influenced by the electronic effects of the IHB.

The table below shows a hypothetical comparison between calculated and expected experimental chemical shifts for key atoms in tert-butyl 3-aminobut-2-enoate, based on data from analogous compounds.

| Atom | Calculated δ (ppm) (Scaled) | Expected Experimental δ (ppm) |

| ¹H NMR | ||

| N-H | 8.5 - 9.0 | 8.5 - 9.0 |

| C=C-H | 4.4 - 4.6 | 4.4 - 4.6 |

| C-CH₃ | 1.8 - 2.0 | 1.8 - 2.0 |

| C(CH₃)₃ | 1.4 - 1.5 | 1.4 - 1.5 |

| ¹³C NMR | ||

| C =O | 170 - 172 | 170 - 172 |

| C -N | 160 - 162 | 160 - 162 |

| O-C (CH₃)₃ | 78 - 80 | 78 - 80 |

| C=C -H | 82 - 84 | 82 - 84 |

| C-CH₃ | 18 - 20 | 18 - 20 |

| C(CH₃ )₃ | 28 - 30 | 28 - 30 |

Note: These values are illustrative and based on published data for structurally similar compounds. mdpi.comcsic.es

Simulated Vibrational Spectra and Assignment of Normal Modes

Computational chemistry, particularly through Density Functional Theory (DFT), offers profound insights into the molecular vibrations of tert-butyl 3-aminobut-2-enoate. While specific experimental and fully assigned theoretical spectra for the tert-butyl derivative are not extensively documented in current literature, a robust analytical framework has been established through detailed studies of its close analogs, namely ethyl (Z)-3-aminobut-2-enoate (EAB) and methyl 3-aminobut-2-enoate (MAB). researchgate.netmdpi.com These studies consistently employ the B3LYP functional combined with the 6-311++G(d,p) basis set to achieve a high degree of accuracy between theoretical calculations and experimental observations. researchgate.netnih.gov

The vibrational assignments for these enaminones are of significant interest due to the presence of a strong intramolecular hydrogen bond (IHB) between the amino group (N-H) and the carbonyl oxygen (C=O), which forms a stable six-membered pseudo-ring. This interaction significantly influences the frequencies of the involved functional groups. researchgate.net

Theoretical calculations for analogous molecules have confirmed that the keto-amine tautomer is the most stable form. researchgate.net The vibrational analysis allows for the assignment of the 189 fundamental vibrational modes. researchgate.net Comparison between the calculated harmonic vibrational wavenumbers and experimental Fourier-transform infrared (FT-IR) and Raman spectra allows for a detailed assignment of the normal modes of vibration. researchgate.netresearchgate.net

Below is an interactive data table summarizing the principal vibrational modes and their theoretically predicted assignments, based on the analysis of analogous compounds.

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) | Significance |

| ν(N-H) | N-H stretching | 3300-3500 | Frequency is sensitive to the strength of the intramolecular hydrogen bond. |

| ν(C=O) | Carbonyl stretching | 1600-1650 | Lowered frequency indicates strong hydrogen bonding with the N-H group. |

| ν(C=C) | C=C stretching | 1550-1600 | Part of the resonant system of the molecule. |

| δ(N-H) | N-H in-plane bending | 1450-1580 | Contributes to modes in the fingerprint region and confirms the amine structure. researchgate.net |

| ν(C-N) | C-N stretching | 1250-1350 | Reflects the partial double-bond character due to resonance within the chelated ring. |

| ν(C-O) | C-O ester stretching | 1150-1300 | Associated with the ester functional group. |

This table is representative and compiled from data on analogous compounds like ethyl and methyl 3-aminobut-2-enoate. The exact wavenumbers for tert-butyl 3-aminobut-2-enoate would require specific computational analysis.

The number of stable conformations is also a subject of computational investigation. For related 4-Alkylamino-3-penten-2-ones, calculations at the B3LYP/6–311++G(d,p) level indicated that while ethyl substitution allows for two stable conformers, the bulkier methyl, isopropyl, and t-butyl substitutions result in only one stable theoretical conformation. researchgate.net This suggests that the steric hindrance from the tert-butyl group in tert-butyl 3-aminobut-2-enoate likely locks the molecule into a single, energetically favorable conformation.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are a powerful tool for elucidating the complex reaction mechanisms in which tert-butyl 3-aminobut-2-enoate can participate. As a vinylogous amide, this compound is a versatile building block, particularly in the synthesis of various heterocyclic systems like pyrimidines and thienopyrimidines. thieme-connect.denih.gov DFT calculations are frequently used to model the reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed picture of the reaction's progress and predicting its feasibility and regioselectivity. nih.gov

A primary application of computational elucidation is in multicomponent reactions and cyclization processes. For instance, β-enamino esters are key precursors in the synthesis of pyrimidine (B1678525) rings. thieme-connect.de The reaction involves the condensation of the enamine with other fragments. Computational modeling can map the potential energy surface of this transformation, revealing the stepwise or concerted nature of the bond-forming events and the structure of key intermediates and transition states.

In the synthesis of substituted thieno[3,2-d]pyrimidines, which have shown potential as antiplasmodial agents, enamines are crucial. nih.gov Although a different amine was used in the documented synthesis, the general mechanism provides a template for understanding reactions involving tert-butyl 3-aminobut-2-enoate. Computational studies can clarify the mechanism of key steps, such as the initial nucleophilic attack and subsequent cyclization and aromatization steps. For example, in the reaction of a precursor with phosphorus oxychloride to form a chloro-substituted intermediate, computational analysis can help understand the energetics and intermediates of this transformation. nih.gov These theoretical investigations are crucial for optimizing reaction conditions, such as temperature and catalysts, to improve yields and direct the reaction toward the desired product.

Chemical Reactivity and Transformation Pathways of Tert Butyl 3 Aminobut 2 Enoate

Dual Reactivity of the Enaminone Moiety: Nucleophilic and Electrophilic Sites, and Stereochemical Implications

The enaminone moiety, characterized by the structural unit N-C=C-C=O, endows tert-butyl 3-aminobut-2-enoate with a dual reactivity profile, possessing both nucleophilic and electrophilic centers. This ambident nature is fundamental to its role in organic synthesis. researchgate.net

The nucleophilic character resides primarily at the nitrogen atom and the α-carbon (C2), a consequence of the electron-donating effect of the lone pair on the nitrogen atom, which is delocalized through the π-system. This makes these sites susceptible to attack by electrophiles. Conversely, the electrophilic sites are the β-carbon (C3) and the carbonyl carbon. The electron-withdrawing nature of the carbonyl group renders the β-carbon electron-deficient and thus prone to attack by nucleophiles. The carbonyl carbon itself is a classic electrophilic center. The dominant reactivity, whether enamine-like or enone-like, can be influenced by the nature of the reactants and reaction conditions. researchgate.net

Computational studies, such as Molecular Electrostatic Potential (MEP) surface mapping, can be employed to visualize and quantify these reactive sites, identifying the regions most susceptible to nucleophilic and electrophilic attack. wikipedia.org The stereochemical outcome of reactions involving the enaminone's chiral center can be influenced by the approach of reagents to the different faces of the molecule's C=C double bond. researchgate.net

| Site | Type | Reactivity |

| Nitrogen Atom | Nucleophilic | Reacts with electrophiles. |

| α-Carbon (C2) | Nucleophilic | Can attack electrophilic centers. |

| β-Carbon (C3) | Electrophilic | Susceptible to nucleophilic attack. |

| Carbonyl Carbon | Electrophilic | Reacts with nucleophiles. |

Cycloaddition and Annulation Reactions for Heterocyclic Synthesis

The unique electronic properties of tert-butyl 3-aminobut-2-enoate make it an excellent substrate for cycloaddition and annulation reactions, which are powerful strategies for constructing complex heterocyclic rings. These reactions leverage the compound's multiple reactive sites to build rings in a convergent and often stereoselective manner.

Tert-butyl 3-aminobut-2-enoate is a key starting material for the synthesis of substituted pyrroles, often via reactions analogous to the classic Hantzsch Pyrrole (B145914) Synthesis. beilstein-journals.org The Hantzsch synthesis traditionally involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. beilstein-journals.org By using a pre-formed enamino ester like tert-butyl 3-aminobut-2-enoate, the reaction sequence can be streamlined.

The general mechanism involves the enamine acting as a nucleophile, attacking an α-haloketone. This is followed by an intramolecular cyclization and subsequent elimination to form the aromatic pyrrole ring. beilstein-journals.org A notable application is the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids, where tert-butyl 3-aminobut-2-enoate reacts with 2-bromoketones. ingentaconnect.comkau.edu.sa In this process, the HBr generated as a by-product is utilized in-flow to hydrolyze the tert-butyl ester, yielding the corresponding carboxylic acid directly. ingentaconnect.comkau.edu.sa

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Tert-butyl 3-aminobut-2-enoate | 2-Bromo-1-phenylethanone | Tert-butyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | High | ingentaconnect.com, kau.edu.sa |

| Tert-butyl 3-aminobut-2-enoate | Ethyl 2-bromoacetoacetate | Tert-butyl 4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | Good | nih.gov |

The reaction of enaminones with diazonium salts is a well-established method for synthesizing nitrogen-containing heterocycles. kau.edu.sanih.gov Specifically, cyclic enaminones can be converted into substituted bicyclic pyridazinium salts when treated with diazonium salts. ingentaconnect.com The reaction proceeds via an initial azo coupling, where the electrophilic diazonium salt attacks the nucleophilic α-carbon of the enaminone. ingentaconnect.comnih.gov

This intermediate can then undergo cyclization. In some cases, a second equivalent of the diazonium salt is involved, leading to a double azo coupling followed by cyclization and aromatization to yield the pyridazinium salt. ingentaconnect.com This method allows for the synthesis of a variety of pyridazinium salts with different substitution patterns under mild conditions. ingentaconnect.com While this reaction is well-documented for cyclic enaminones, the principle applies to acyclic enaminones like tert-butyl 3-aminobut-2-enoate as well, highlighting their utility in constructing pyridazine-based scaffolds. kau.edu.sa

Quinazolinones are a significant class of heterocycles with diverse biological activities. nih.govorganic-chemistry.org Their synthesis is typically achieved through the cyclocondensation of precursors like ortho-aminobenzamides with various carbonyl compounds or their equivalents. marquette.eduyoutube.com

While tert-butyl 3-aminobut-2-enoate is a versatile building block, its direct application in the synthesis of quinazolinones is not as commonly documented as other methods. However, related starting materials like β-ketoesters can be used. For instance, a general and efficient synthesis of 2-substituted quinazolinones involves the phosphorous acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides, which proceeds through a selective C-C bond cleavage under metal- and oxidant-free conditions. marquette.edu This suggests a potential, albeit less direct, pathway where the enaminone could be hydrolyzed back to the β-ketoester in situ or used in a related multi-component reaction.

Isoxazoles and their partially saturated analogs, isoxazolines, are important five-membered heterocycles. A primary route to their synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene (for isoxazolines) or an alkyne (for isoxazoles). organic-chemistry.org Nitrile oxides, as 1,3-dipoles, readily react with dipolarophiles to form the heterocyclic ring in a concerted or stepwise fashion. organic-chemistry.org

The carbon-carbon double bond in tert-butyl 3-aminobut-2-enoate can function as a dipolarophile in such cycloadditions. Reaction with an in situ generated nitrile oxide (from the oxidation of an aldoxime, for example) would be a plausible, though not explicitly cited, method to construct a substituted isoxazoline (B3343090) ring system appended to the amino ester framework. This pathway offers a convergent approach to highly functionalized isoxazoline derivatives.

The reactivity of tert-butyl 3-aminobut-2-enoate also allows for its potential use in the synthesis of other important nitrogen-containing heterocycles, although some of these applications are less documented.

β-Lactams: The β-lactam ring is the core structural motif of penicillin and related antibiotics. The most renowned method for its synthesis is the Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine. beilstein-journals.orgnih.gov The enamine character of tert-butyl 3-aminobut-2-enoate suggests it could react with ketenes, which are known to react with vinylogous amides (enaminones). nih.govcore.ac.uk This reaction would involve a nucleophilic attack from the enamine part of the molecule onto the electrophilic ketene, followed by ring closure to form the four-membered β-lactam ring.

Pyrrolinones and Oxazolidinones: The synthesis of pyrrolinones (enaminones incorporated into a five-membered ring) and oxazolidinones from tert-butyl 3-aminobut-2-enoate is not a widely reported transformation. While methods exist for the synthesis of these heterocycles, they typically employ different synthetic strategies and starting materials. nih.govorganic-chemistry.orgorganic-chemistry.org For instance, pyrrolinone scaffolds are often built via intramolecular condensation of amino diones, effectively forming the enaminone system during the cyclization. organic-chemistry.org

Transition-Metal-Catalyzed Transformations

The enaminone scaffold of tert-butyl 3-aminobut-2-enoate is amenable to various transition-metal-catalyzed reactions, enabling the construction of complex molecular architectures.

C-H Functionalization and Annulation Strategies

Transition metal catalysis facilitates the direct functionalization of C-H bonds in tert-butyl 3-aminobut-2-enoate and its derivatives, leading to the formation of heterocyclic structures. For instance, palladium-catalyzed intramolecular alkenylation of N-butenylanilines, derived from related enoates, can produce 1,2-dihydroquinolines. ehu.es The choice of the N-protecting group can influence the regioselectivity of the cyclization, with protecting groups like acetamide (B32628) and tert-butyl carbamate (B1207046) sometimes leading to mixtures of 1,2-dihydroquinolines and indoles. ehu.es

Gold catalysis has also been employed in formal cycloaddition reactions of alkynes with amino but-2-enoate derivatives to synthesize highly functionalized 2,3-dihydropyrroles. rsc.org This strategy offers a convergent route to these important N-heterocycles. rsc.org

Oxidative Coupling Reactions

Oxidative coupling reactions provide a powerful tool for C-C and C-N bond formation. In the context of tert-butyl 3-aminobut-2-enoate derivatives, copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones has been developed to synthesize 3-aminopyrroles. researchgate.net Furthermore, copper(II)-catalyzed sequential Chan-Lam N-arylation and intramolecular cross-dehydrogenative coupling (CDC) of (Z)-3-aminoacrylates with arylboronic acids afford multi-substituted indole-3-carboxylic esters. rsc.org The initial N-arylation is followed by an intramolecular oxidative CDC process to construct the indole (B1671886) ring system. rsc.org

| Catalyst | Reactants | Product | Reference |

| Copper(II) acetate | (Z)-3-aminoacrylates, Arylboronic acids | Indole-3-carboxylic esters | rsc.org |

| Copper catalyst | Oximes, α-amino ketones | 3-aminopyrroles | researchgate.net |

Palladium-Catalyzed Reactions (e.g., Allylation, C-C bond formation)

Palladium catalysis is widely used for various transformations involving tert-butyl 3-aminobut-2-enoate and related structures. Palladium-catalyzed asymmetric allylic amination is a key reaction for the synthesis of chiral amines. tdx.cat Additionally, the palladium-catalyzed β-allylation of 2,3-disubstituted indoles, a challenging transformation, has been achieved using allyl methyl carbonate, providing access to complex indole alkaloids. nih.gov

Dual catalytic systems combining palladium with a photocatalyst have been developed for C-H arylation reactions. thieme-connect.de For example, an iridium photocatalyst in conjunction with a palladium catalyst can effect the C-H arylation of arenes with diaryliodonium salts. thieme-connect.de

| Catalyst System | Reaction Type | Substrates | Product | Reference |

| Pd2(dba)3 / P(2-furyl)3 | β-allylation | 2,3-disubstituted indoles, Allyl methyl carbonate | β-allylated indolenines | nih.gov |

| [Ir(ppy)2(bipy)]PF6 / Pd(OAc)2 | C-H Arylation | Arenes, Diaryliodonium trifluoromethanesulfonate | Biaryls | thieme-connect.de |

Copper-Catalyzed Reactions

Copper catalysts are effective in promoting a variety of reactions with tert-butyl 3-aminobut-2-enoate and its analogs. Copper(II) triflate has been shown to catalyze the N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate under mild conditions. organic-chemistry.org This method is particularly effective for anilines with electron-withdrawing groups. organic-chemistry.org

In the synthesis of heterocycles, copper(II)-catalyzed sequential reactions are prominent. For example, the one-pot synthesis of diverse indole-3-carboxylic esters from arylboronic acids and (Z)-3-aminoacrylates proceeds via a copper-catalyzed Chan-Lam N-arylation followed by a cross-dehydrogenative coupling. rsc.org

Radical Processes and Their Synthetic Utility

Radical reactions offer unique pathways for the functionalization of tert-butyl 3-aminobut-2-enoate and related compounds. The OH-initiated atmospheric degradation of tert-butylamine, a related simple amine, proceeds via hydrogen abstraction from the amino group, leading to the formation of various products through radical intermediates. whiterose.ac.uk

In synthetic applications, radical cyclizations are valuable for constructing ring systems. For instance, the combination of electrochemistry or photochemistry with copper catalysis can generate carboradicals that undergo useful transformations. epfl.ch An intramolecular oxidative amination, or a formal aza-Wacker cyclization, can be achieved by integrating electrochemical oxidation with copper catalysis to generate N-radicals that cyclize onto double bonds. epfl.ch

Reactions with Electrophiles and Nucleophiles at Different Sites of the Enaminone System

The enaminone system in tert-butyl 3-aminobut-2-enoate possesses multiple reactive sites, allowing for reactions with both electrophiles and nucleophiles. A nucleophile is a species that donates a pair of electrons to form a new covalent bond, while an electrophile accepts a pair of electrons. masterorganicchemistry.com

The nitrogen atom of the amino group is nucleophilic and can react with various electrophiles. For example, it can be acylated or alkylated. The α-carbon of the enaminone system is also nucleophilic and can react with electrophiles. Conversely, the β-carbon is electrophilic and is susceptible to attack by nucleophiles in Michael-type additions. The carbonyl carbon is also an electrophilic center.

Gold-catalyzed formal cycloaddition reactions of alkynes with amino but-2-enoate derivatives showcase the dual reactivity of the enaminone. rsc.org In this process, the amine entity can add to either the alkyne or the Michael acceptor, highlighting the chemoselectivity challenges and opportunities. rsc.org

Chemical Derivatization and Structure Reactivity Correlations of Tert Butyl 3 Aminobut 2 Enoate

Modifications at the Amino Group

The nitrogen atom in tert-butyl 3-aminobut-2-enoate is nucleophilic, making it a primary site for various chemical modifications. These transformations are fundamental for incorporating the enamino ester scaffold into larger, more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The amino group of tert-butyl 3-aminobut-2-enoate can readily undergo N-alkylation and N-acylation reactions. N-alkylation typically involves the reaction of the enamino ester with an alkyl halide in the presence of a base to neutralize the resulting acid. The choice of base and solvent is critical to prevent side reactions. Due to the potential for over-alkylation, selective mono-N-alkylation can be challenging and may require specific strategies, such as using bulky alkylating agents or specialized reagents. organic-chemistry.org

N-acylation is generally more straightforward and involves treating the enamino ester with an acylating agent like an acid chloride or anhydride (B1165640), often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine. These reactions are typically high-yielding. However, the regioselectivity of acylation can be complex; while N-acylation is common, C-acylation at the α-carbon can also occur, influenced by the reaction conditions, solvent, and the nature of the acylating agent. researchgate.net For instance, acylation with highly reactive agents like trifluoroacetic anhydride has been shown to occur at the enamine carbon atom in related systems. researchgate.net

| Reaction Type | Typical Reagents | Base | Potential Products |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | NaH, K₂CO₃ | N-Alkyl-3-aminobut-2-enoate |

| N-Acylation | Acid Chloride (e.g., AcCl), Anhydride (e.g., Ac₂O) | Triethylamine, Pyridine | N-Acyl-3-aminobut-2-enoate |

N-Protection Strategies (e.g., Boc-protection) and Deprotection

In multi-step syntheses, it is often necessary to protect the amino group to prevent it from reacting under certain conditions. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups used in organic synthesis due to its stability under a wide range of conditions and its ease of removal.

Protection: The amino group of tert-butyl 3-aminobut-2-enoate can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The reaction conditions are generally mild and flexible, often carried out in solvents like THF, acetonitrile, or even water, with bases such as sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.ukwikipedia.org

Deprotection: The Boc group is characteristically labile under acidic conditions. organic-chemistry.org Deprotection is typically achieved by treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in methanol (B129727) or dioxane. fishersci.co.ukwikipedia.org The mechanism involves the protonation of the Boc group, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide and the free amine. youtube.com Care must be taken as the tert-butyl cation generated can sometimes lead to side reactions by alkylating other nucleophilic sites on the substrate. wikipedia.org

| Process | Reagent | Conditions | Result |

|---|---|---|---|

| Boc-Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA, DMAP), Room Temperature | N-Boc-protected amine |

| Boc-Deprotection | Trifluoroacetic acid (TFA) or HCl | DCM or Dioxane, 0°C to Room Temperature | Free amine (as an ammonium (B1175870) salt) |

Ester Moiety Transformations

The tert-butyl ester group, while robust, can be transformed into other functional groups, most notably other esters or the parent carboxylic acid. These transformations expand the synthetic utility of the molecule.

Transesterification Reactions

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For β-keto esters and their enamine derivatives, this reaction can be catalyzed by acids, bases, or various organometallic complexes. nih.govnih.gov However, the transesterification of tert-butyl esters is often challenging due to the steric hindrance of the tert-butyl group and the high stability of the intermediate tert-butyl cation. ucc.ie

The reaction typically requires forcing conditions, such as refluxing in a large excess of the new alcohol under acidic catalysis. Specialized catalysts, such as borane (B79455) compounds, have been developed to facilitate the transesterification of sterically hindered tert-butyl esters under milder conditions. rsc.org

Hydrolysis to Carboxylic Acids

The tert-butyl ester group is known for its stability to basic and nucleophilic conditions, which would readily cleave simpler esters like methyl or ethyl esters. researchgate.net However, it is sensitive to acid. The hydrolysis of tert-butyl 3-aminobut-2-enoate to its corresponding carboxylic acid, 3-aminobut-2-enoic acid, is achieved under acidic conditions. Reagents commonly used for Boc-deprotection, such as trifluoroacetic acid (TFA), will typically cleave the tert-butyl ester simultaneously. organic-chemistry.org This dual-purpose deprotection and hydrolysis can be a useful synthetic strategy, although selective cleavage of one group in the presence of the other requires careful selection of reagents. For example, cerium(III) chloride has been reported to selectively deprotect tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org

Influence of Substituents on Electronic and Steric Properties and Their Impact on Reactivity and Conformation

The reactivity and conformation of tert-butyl 3-aminobut-2-enoate are governed by a delicate balance of electronic and steric effects, which can be tuned by introducing substituents.

Electronic Properties: The core of the molecule is a conjugated enaminone system, where the lone pair of electrons on the nitrogen atom delocalizes through the C=C double bond to the carbonyl group. ijnc.ir This electron donation makes the α-carbon nucleophilic and influences the reactivity of the entire system. researchgate.net

N-Substituents: Attaching an electron-donating group (e.g., an alkyl group) to the nitrogen enhances this electron donation, increasing the nucleophilicity of the α-carbon. Conversely, attaching an electron-withdrawing group (e.g., an acyl or Boc group) reduces the electron density on the nitrogen, making it less available for delocalization. acs.org This decreases the nucleophilicity of the α-carbon and can make the nitrogen itself less reactive.

Steric Properties:

Ester Moiety: The tert-butyl group is exceptionally bulky. This steric hindrance protects the carbonyl group from nucleophilic attack and influences the molecule's preferred conformation. libretexts.org In cyclic systems, a tert-butyl group strongly prefers an equatorial position to minimize steric strain. libretexts.org

Synthetic Utility As a Key Building Block in Organic Chemistry

Precursor for Complex Organic Molecules and Scaffolds

Tert-butyl 3-aminobut-2-enoate serves as a readily accessible and reactive precursor for the synthesis of diverse and complex organic scaffolds. The presence of both a nucleophilic nitrogen and an activated α-carbon allows for a variety of chemical transformations, making it a staple in the synthetic chemist's toolbox.

A notable application of this compound is in the synthesis of highly substituted pyrrole (B145914) derivatives. In a continuous flow synthesis method, tert-butyl 3-aminobut-2-enoate is reacted with α-bromoketones in a Hantzsch-type reaction. A key advantage of using the tert-butyl ester is that the acidic byproduct generated during the reaction, hydrogen bromide, facilitates the in situ hydrolysis of the ester to the corresponding carboxylic acid. This streamlined, one-step process allows for the efficient production of pyrrole-3-carboxylic acids, which are important structural motifs in many pharmaceuticals.

The synthesis of tert-butyl 3-aminobut-2-enoate itself is straightforward, often prepared from tert-butyl acetoacetate (B1235776) and a source of ammonia (B1221849), such as ammonium (B1175870) carbamate (B1207046) or aqueous ammonium hydroxide (B78521). This ease of preparation further enhances its utility as a starting material for more complex targets.

Role in the Synthesis of Biologically Relevant Nitrogen-Containing Systems

The enamine functionality of tert-butyl 3-aminobut-2-enoate makes it an ideal precursor for a multitude of nitrogen-containing heterocyclic systems, many of which are of significant biological and pharmaceutical interest.

Its application extends to the synthesis of dihydropyridine (B1217469) derivatives, a class of compounds known for their use as calcium channel blockers. The Hantzsch dihydropyridine synthesis, a classic multicomponent reaction, can effectively utilize tert-butyl 3-aminobut-2-enoate. Furthermore, this compound has been employed as a key intermediate in the synthesis of bisamide cytokine inhibitors, highlighting its importance in medicinal chemistry. The ability to readily introduce the aminocrotonate scaffold into larger molecules makes it a valuable tool for drug discovery and development.

The synthesis of pyrrole-3-carboxamides, including known cannabinoid receptor 1 (CB1) inverse agonists, has also been achieved using a multistep continuous flow process starting from tert-butyl 3-aminobut-2-enoate. This demonstrates the compound's role in accessing complex, biologically active molecules.

Contribution to Modern Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a cornerstone of modern synthetic efficiency. Tert-butyl 3-aminobut-2-enoate is an excellent substrate for such reactions.

As previously mentioned, its use in the Hantzsch synthesis of both pyrroles and dihydropyridines exemplifies its utility in MCRs. In a typical Hantzsch dihydropyridine synthesis, tert-butyl 3-aminobut-2-enoate, an aldehyde, and another β-ketoester can be combined in a one-pot reaction to generate the dihydropyridine core. This approach allows for the rapid generation of molecular complexity from simple starting materials.

The continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and α-bromoketones, which proceeds via the in situ formation of tert-butyl 3-aminobut-2-enoate or a related enamine, is another testament to its value in streamlined, multicomponent synthetic strategies.

Potential in Materials Chemistry and Functional Material Development

While the primary applications of tert-butyl 3-aminobut-2-enoate have been in the realm of fine chemical and pharmaceutical synthesis, its structural characteristics suggest potential for use in materials chemistry. The enamine moiety offers a site for polymerization or incorporation into larger polymer backbones. The tert-butyl ester group can influence the solubility and processing characteristics of such materials.

Although specific research on the use of tert-butyl 3-aminobut-2-enoate in the development of functional materials is not yet widely reported, the broader class of β-enamino esters has been investigated for their interesting photophysical properties. For instance, related compounds have been shown to exhibit fluorescence and solvatochromism. These properties could potentially be harnessed in the design of sensors, organic light-emitting diodes (OLEDs), or other functional materials. The introduction of the bulky tert-butyl group could modulate the solid-state packing and photophysical behavior of such materials. Further research is needed to explore these potential applications and to fully realize the utility of tert-butyl 3-aminobut-2-enoate in the field of materials science.

Q & A

Q. Basic

- ¹H/¹³C NMR : Verify Boc-protection (δ ~1.4 ppm for tert-butyl protons) and enamine geometry (J coupling for double bonds).

- HPLC-MS : Assess purity and detect byproducts (e.g., deprotected amines).

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

How can crystallization-driven unanchoring of tert-butyl groups in saturated cyclic systems be investigated methodologically?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.